molecular formula C13H11ClN4S2 B2492579 (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine CAS No. 911820-08-1

(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine

Cat. No. B2492579
CAS RN: 911820-08-1
M. Wt: 322.83
InChI Key: ZLBSIZVCJRBSLJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of chemical compounds known for their complex synthesis and diverse chemical and physical properties. The compound is of interest due to its unique structure and potential applications in various fields, excluding drug use and dosage, and its side effects.

Synthesis Analysis

The synthesis of compounds related to "(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine" often involves multi-step reactions, including cyclization, nitration, chlorination, and amination steps. For example, 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones were prepared through a series of reactions starting from 2-bromo-5-amino-1,3,4-thiadiazole, demonstrating the complexity of synthesizing such compounds (Safarov et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by detailed NMR techniques and other spectroscopic methods. For instance, the structure elucidations of thiadiazolo[3,2-α]pyrimidin-7-ones were based on one- and two-dimensional NMR techniques, including heteronuclear NOE measurement, highlighting the importance of advanced spectroscopic techniques in analyzing the molecular structure (Safarov et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo various chemical reactions, such as displacement of bromo substituents by reaction with primary or secondary amines. This reactivity pattern is crucial for modifying the chemical structure and obtaining derivatives with potentially useful properties (Safarov et al., 2005).

Scientific Research Applications

Synthesis and Structural Characterization

  • Efficient Synthesis Methods : Researchers have developed efficient methods for synthesizing thiazolo[4,5-d]pyrimidine derivatives, which are important for further biological evaluations (Wang, Wang, Xing, & Qian, 2017).

  • Characterization of Derivatives : Structural characterization and confirmation through various spectroscopic methods and elemental analysis have been conducted, aiding in the understanding of these compounds (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).

Biological Activities

properties

IUPAC Name

7-chloro-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S2/c1-7(8-5-3-2-4-6-8)19-13-16-10(14)9-11(18-13)17-12(15)20-9/h2-7H,1H3,(H2,15,16,17,18)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSIZVCJRBSLJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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